Scandium(III) nitrate tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

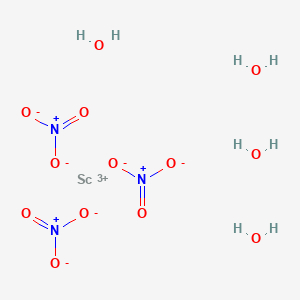

Scandium(III) nitrate tetrahydrate, with the chemical formula Sc(NO₃)₃·4H₂O, is an ionic compound composed of scandium, nitrogen, and oxygen. It appears as off-white crystals and is highly soluble in water and strong mineral acids . This compound is notable for its applications in various fields, including materials science, catalysis, and electronics.

Synthetic Routes and Reaction Conditions:

- Scandium metal reacts with dinitrogen tetroxide to form scandium(III) nitrate:

Reaction with Dinitrogen Tetroxide: Sc+3N2O4→Sc(NO3)3+3NO

Reaction with Dinitrogen Pentoxide: Anhydrous scandium(III) nitrate can be synthesized by reacting scandium chloride with dinitrogen pentoxide.

Reaction with Nitric Acid: The tetrahydrate form is typically obtained by reacting scandium hydroxide with nitric acid.

Industrial Production Methods: Industrial production of this compound often involves the reaction of scandium oxide or scandium metal with nitric acid, followed by crystallization from the aqueous solution . The scarcity of scandium makes its extraction and purification challenging and expensive, necessitating advances in extraction technology and recycling from industrial waste .

Types of Reactions:

Oxidation: As an oxidizer, scandium(III) nitrate can participate in oxidation reactions.

Decomposition: Upon heating, scandium(III) nitrate decomposes to form scandium oxide and nitrogen oxides.

Common Reagents and Conditions:

Beckmann Rearrangement: Scandium(III) nitrate acts as a catalyst in the Beckmann rearrangement of ketoximes to amides.

Isomerization: It also catalyzes the isomerization of allylic alcohols to aldehydes.

Major Products:

Scandium Oxide: Formed upon thermal decomposition.

Amides and Aldehydes: Products of catalytic reactions involving scandium(III) nitrate.

Chemistry:

Biology and Medicine:

Luminescent Materials: Investigated for its potential in luminescent materials due to its ability to emit strongly in the blue region of the spectrum.

Industry:

Optical Coatings and Electronic Ceramics: Utilized in the production of optical coatings and electronic ceramics.

Solid-State Lighting: Enhances the performance of light-emitting diodes (LEDs) by improving light output and color rendering.

Mechanism of Action

The mechanism by which scandium(III) nitrate exerts its effects is primarily through its role as a catalyst. It alters the electronic structure of the host material, facilitating various chemical transformations. In luminescent materials, scandium(III) nitrate modifies the electronic properties to enhance light emission .

Comparison with Similar Compounds

- Scandium(III) Chloride (ScCl₃)

- Scandium(III) Fluoride (ScF₃)

- Scandium(III) Oxide (Sc₂O₃)

Comparison:

- Scandium(III) Chloride and Fluoride: Like scandium(III) nitrate, these compounds are used in catalysis and materials science. scandium(III) nitrate’s unique ability to act as an oxidizer and its solubility in water and ethanol make it particularly versatile .

- Scandium(III) Oxide: Primarily used in high-temperature ceramics and glass, scandium(III) oxide is a major product of scandium(III) nitrate decomposition .

Scandium(III) nitrate tetrahydrate stands out due to its multifaceted applications and its role as a precursor for other scandium-based compounds .

Biological Activity

Scandium(III) nitrate tetrahydrate (Sc(NO₃)₃·4H₂O) is an inorganic compound that has garnered interest due to its unique properties and potential applications in various fields, including catalysis and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its toxicity, catalytic properties, and potential therapeutic applications.

This compound is a white crystalline solid that is highly soluble in water. It can be synthesized through the reaction of scandium hydroxide with nitric acid, yielding the tetrahydrate form. The compound is known for forming clusters in aqueous solutions, which can influence its biological interactions and reactivity .

Toxicological Profile

Research indicates that scandium compounds, including Sc(III) nitrate tetrahydrate, exhibit low toxicity levels. However, studies have shown that they can cause slight liver damage in subchronic oral toxicity assessments. The gastrointestinal absorption of scandium compounds is poor, and dermal exposure may lead to irritation .

Summary of Toxicity Studies

| Study Type | Findings |

|---|---|

| Oral Toxicity | Minimal absorption; slight liver damage observed in subchronic studies |

| Dermal Exposure | Irritation noted upon contact with broken skin |

| Inhalation | Respiratory irritant; caution advised during handling |

Catalytic Activity

This compound has been recognized for its catalytic properties in organic reactions. It has shown effectiveness in facilitating the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes. The catalytic efficiency can be enhanced by modifying its structure with co-catalysts .

Key Catalytic Reactions

- Beckmann Rearrangement : Converts ketoximes to amides.

- Isomerization : Transforms allylic alcohols into aldehydes.

Potential Applications in Medicine

Recent studies have explored the potential of this compound in biomedical applications, particularly concerning its antibacterial properties when doped into materials like zinc oxide (ZnO). Research indicates that scandium-doped ZnO exhibits significant antibacterial activity against various pathogens, suggesting a promising avenue for developing antimicrobial agents .

Case Studies on Antibacterial Activity

- Scandium-Doped ZnO : Demonstrated enhanced antibacterial properties against E. coli and S. aureus.

- Luminescent Materials : Investigated for use in solid-state lighting due to strong blue emission capabilities.

Properties

IUPAC Name |

scandium(3+);trinitrate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.4H2O.Sc/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACHWJIJRQDEJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Sc+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N3O13Sc |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.